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  • Product: 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine
  • CAS: 387350-76-7

Core Science & Biosynthesis

Foundational

4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine chemical properties

An In-depth Technical Guide to 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine: A Scaffold for Drug Discovery Section 1: Executive Summary This technical guide provides a comprehensive analysis of 4,6-Dimethoxy-2-(piper...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine: A Scaffold for Drug Discovery

Section 1: Executive Summary

This technical guide provides a comprehensive analysis of 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While specific, publicly available experimental data on this exact molecule is limited, its structural motifs—a dimethoxypyrimidine core, a piperazine ring, and a methylene linker—are well-established pharmacophores. This document will dissect the compound's known properties, infer its likely chemical behavior and safety profile based on analogous structures, and present its primary value as a versatile building block for synthesizing novel therapeutic agents. As a Senior Application Scientist, the focus will be on the practical application of this scaffold, potential synthetic strategies, and the critical analytical methods required for its characterization, thereby providing a foundational understanding for its use in research and discovery pipelines.

Section 2: Molecular Identification and Physicochemical Properties

Accurate identification is paramount for any chemical entity in a research pipeline. 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine is distinguished by its unique combination of a pyrimidine scaffold, which is central to numerous bioactive molecules, and a piperazine ring, a common feature used to enhance solubility and provide a vector for further chemical modification.

It is critical to distinguish this compound (CAS: 387350-76-7) from the closely related 4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine (CAS: 106615-46-7), which lacks the crucial methylene (-CH2-) bridge. This linker fundamentally alters the molecule's spatial arrangement, flexibility, and reactivity.

Chemical Structure Diagram

Caption: 2D structure of 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine.

Identifier and Property Summary

The following tables summarize the key identifiers and physicochemical properties. Note that many physical properties have not been experimentally determined and are absent from major databases; this is common for novel research chemicals.

IdentifierValueSource
IUPAC Name 1-[(4,6-dimethoxypyrimidin-2-yl)methyl]piperazine
CAS Number 387350-76-7[1]
Molecular Formula C₁₁H₁₈N₄O₂[1]
Molecular Weight 238.29 g/mol [1]
InChI Key RZNQZUBONDNTBD-UHFFFAOYSA-N
Canonical SMILES COc1cc(OC)nc(CN2CCNCC2)n1
MDL Number MFCD01765698[1]
Physicochemical PropertyValueNotes
Appearance Solid (predicted)Based on typical pyrimidine derivatives.
Melting Point Data not availableNot experimentally reported in cited literature.
Boiling Point Data not availableNot experimentally reported in cited literature.
Solubility Soluble in most organic solvents (predicted)The piperazine moiety generally imparts solubility in polar organic solvents.
Flash Point Not applicable

Section 3: The Pyrimidine-Piperazine Scaffold in Medicinal Chemistry

The true value of 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine lies not in its intrinsic biological activity, but in its potential as a modular scaffold. Drug development professionals recognize this "Scaffold-Linker-Pharmacophore" architecture as a highly effective platform for generating compound libraries with diverse biological activities.

  • Dimethoxypyrimidine (Scaffold): This core provides a rigid, planar structure. The two methoxy groups are electron-donating, which influences the reactivity of the pyrimidine ring. They also serve as potential hydrogen bond acceptors and can be involved in metabolic pathways (e.g., O-demethylation).

  • Methylene (-CH₂-) (Linker): This flexible single-carbon linker separates the rigid pyrimidine core from the piperazine ring, allowing the two moieties to adopt various spatial orientations. This flexibility is crucial for optimizing binding to the three-dimensional pocket of a biological target.

  • Piperazine (Pharmacophore/Solubilizing Group): The piperazine ring is a ubiquitous feature in modern pharmaceuticals. Its primary roles include:

    • Vector for Derivatization: The secondary amine (NH) is a nucleophilic handle for introducing a wide array of functional groups, allowing for the exploration of structure-activity relationships (SAR).

    • Improved Physicochemical Properties: As a basic amine, it is often protonated at physiological pH, which can significantly enhance aqueous solubility and improve oral bioavailability.

    • Target Engagement: The piperazine nitrogen atoms can act as hydrogen bond acceptors or donors, directly participating in binding interactions with target proteins like kinases or G-protein coupled receptors.[2][3]

G cluster_0 Core Molecule: 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine cluster_1 Potential Modifications for SAR Studies Scaffold Dimethoxypyrimidine (Rigid Core) Linker Methylene Bridge (Flexible Linker) Scaffold->Linker Covalent Bond Pharmacophore Piperazine (Derivatization Point) Linker->Pharmacophore Covalent Bond R_Group Introduce R-Group (e.g., Acyl, Alkyl, Aryl) Pharmacophore->R_Group Synthetic Reaction (e.g., Amide Coupling)

Caption: The modular nature of the pyrimidine-piperazine scaffold in drug design.

This modularity makes the title compound an excellent starting material for developing inhibitors of targets like Janus kinases (JAK) and FMS-like tyrosine kinase 3 (FLT3), which are implicated in diseases such as acute myeloid leukemia.[2]

Section 4: Synthesis and Reactivity Analysis

While a specific synthesis for this molecule is not detailed in the provided literature, a highly plausible and efficient synthetic route can be proposed based on established pyrimidine chemistry. The most logical approach involves a nucleophilic substitution reaction.

Proposed Synthetic Workflow

The synthesis would likely proceed via the reaction of a pyrimidine bearing a leaving group at the 2-methyl position with piperazine. A common precursor for this would be 2-(chloromethyl)-4,6-dimethoxypyrimidine.

G Precursor 2-(Chloromethyl)-4,6-dimethoxypyrimidine (Electrophile) Reaction Reaction (e.g., Aprotic Solvent like DMF, Base like K₂CO₃, Room Temp to 60°C) Precursor->Reaction Piperazine Piperazine (Nucleophile) Piperazine->Reaction Product 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine (Target Molecule) Reaction->Product Byproduct Salt Byproduct (e.g., KCl, H₂O) Reaction->Byproduct

Caption: Proposed workflow for the synthesis of the target compound.

Causality in Experimental Design:

  • Choice of Solvent: An aprotic polar solvent like Dimethylformamide (DMF) or Acetonitrile is chosen to solubilize the reactants without interfering with the nucleophilic attack.

  • Addition of Base: A mild inorganic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is included to act as a proton sponge, neutralizing the HCl formed during the reaction and driving the equilibrium towards the product.

  • Temperature Control: The reaction is likely exothermic but may require gentle heating to proceed at a reasonable rate. Monitoring by Thin Layer Chromatography (TLC) or LC-MS would be essential to determine the optimal reaction time and temperature.

Section 5: Analytical Characterization and Quality Control

For any newly synthesized or procured batch of a research chemical, rigorous analytical characterization is not merely a suggestion but a requirement for trustworthy and reproducible results. The following protocols form a self-validating system to confirm the identity, purity, and integrity of 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine.

Protocol 1: Structural Confirmation via NMR Spectroscopy
  • Objective: To confirm the covalent structure and connectivity of the molecule.

  • Methodology:

    • Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire a ¹H NMR spectrum. Expected signals would include:

      • Two singlets for the methoxy protons (~3.9-4.1 ppm).

      • A singlet for the pyrimidine ring proton (~5.8-6.0 ppm).

      • A singlet for the methylene bridge protons (~3.5-3.7 ppm).

      • Two multiplets for the piperazine protons (distinct signals for protons adjacent to the pyrimidine and those adjacent to the NH group, typically ~2.4-2.9 ppm).

      • A broad singlet for the piperazine NH proton (variable shift).

    • Acquire a ¹³C NMR spectrum to confirm the number of unique carbon environments.

    • Validation: The presence and integration of all expected signals, particularly the characteristic shifts of the methylene bridge and the two distinct methoxy groups, validates the molecular structure.

Protocol 2: Molecular Weight and Purity Assessment via LC-MS
  • Objective: To confirm the molecular weight and assess the purity of the sample.

  • Methodology:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Inject the solution into a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with a C18 column.

    • Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).

    • Monitor the UV chromatogram (e.g., at 254 nm) to assess purity by peak area.

    • Analyze the mass spectrum. The primary observation should be the protonated molecular ion [M+H]⁺ at m/z 239.29.

    • Validation: A single major peak in the chromatogram with the correct [M+H]⁺ in the corresponding mass spectrum provides strong evidence of both high purity and correct molecular formula.

Section 6: Safety, Handling, and Storage

While no specific safety data sheet (SDS) exists for this compound, a hazard assessment can be extrapolated from structurally related piperazinyl-pyrimidine and quinazoline derivatives.[4][5][6] Researchers must handle this compound with the assumption that it is hazardous until proven otherwise.

Hazard Identification and Precautionary Measures
Hazard ClassGHS Statement (Inferred)Precautionary Measures
Acute Oral Toxicity H302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.[6]
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5][6]
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[5][6]
Recommended Handling and Storage
  • Handling: Use in a certified chemical fume hood. Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.[4][7] Avoid creating dust.[7] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidation or degradation.

Section 7: References

  • LookChem. (n.d.). Cas 106615-46-7, 4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine. Retrieved from [Link]

  • ResearchGate. (2021). Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. Retrieved from [Link]

  • PubChem. (n.d.). 4,6-Dimethoxy-2-(phenyl(piperazin-1-yl)methyl)pyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline. Retrieved from [Link]

  • MDPI. (2018). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • PubMed. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][2][9][10]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Structural Elucidation of 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine

The following technical guide details the structural elucidation of 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine (CAS: 106615-46-7). This document is designed for medicinal chemists and analytical scientists requirin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation of 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine (CAS: 106615-46-7). This document is designed for medicinal chemists and analytical scientists requiring a rigorous, self-validating framework for verifying this specific pharmacophore.

Executive Summary & Compound Profile

4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine is a bifunctional heterocyclic scaffold frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. Its structure combines an electron-rich pyrimidine core with a basic piperazine tail, linked via a methylene bridge.

The critical challenge in elucidating this structure lies in verifying the integrity of the methylene linker (preventing oxidation to amide) and ensuring the regiochemical assignment of the 4,6-dimethoxy pattern versus potentially asymmetric isomers.[1]

Physiochemical Identity
ParameterSpecification
IUPAC Name 4,6-dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine
Molecular Formula C₁₁H₁₈N₄O₂
Exact Mass 238.1430 Da
Key Functionality Secondary amine (piperazine), Electron-rich aromatic core, Methylene linker
Common Impurities Bis-alkylated dimer (N,N'-bis(pyrimidinyl-methyl)piperazine), Hydrolysis product (2-hydroxymethyl)

Provenance-Based Structural Logic

To accurately elucidate the structure, one must understand its synthetic origin.[1] The presence of specific impurities or spectral artifacts is directly causal to the synthesis route.[1]

Synthesis Pathway & Impurity Logic

The most robust synthesis involves the nucleophilic substitution of 2-(chloromethyl)-4,6-dimethoxypyrimidine with an excess of piperazine .

  • Causality: The use of the chloromethyl intermediate dictates that the methylene bridge (

    
    ) must be visible in the NMR spectrum.
    
  • Risk Factor: If the stoichiometry is not controlled (i.e., excess piperazine is not used), the secondary amine of the product will react with another equivalent of the starting chloride, forming a symmetric dimer .[1]

SynthesisPath Start 2-(Chloromethyl)- 4,6-dimethoxypyrimidine Product Target: 4,6-Dimethoxy-2- (piperazin-1-ylmethyl)pyrimidine Start->Product SN2 Substitution Reagent Piperazine (Excess) Reagent->Product Impurity Impurity: Bis-alkylated Dimer Product->Impurity Over-alkylation (Low Piperazine Equiv)

Figure 1: Synthetic provenance and origin of the critical dimer impurity.

Analytical Framework: The Self-Validating System

A self-validating system implies that the data from one method (e.g., MS) must mathematically and logically align with the next (e.g., NMR integration).[1]

Step 1: Mass Spectrometry (LC-MS)

Objective: Confirm molecular weight and linker stability.

  • Primary Signal: ESI(+)

    
    
    
    
    
    .[1]
  • Validation Check:

    • If

      
       is observed, the linker has oxidized to a carbonyl (amide) or methylated.[1]
      
    • If

      
       is observed, the dimer impurity  is present.[1]
      
  • Fragmentation: Expect a fragment at

    
     (cleavage of the C-N bond, loss of piperazine), leaving the stabilized (4,6-dimethoxypyrimidin-2-yl)methyl cation.
    
Step 2: Nuclear Magnetic Resonance ( H NMR)

Objective: Quantify proton environments and prove connectivity. Solvent: DMSO-


 or CDCl

. (Data below approximates CDCl

shifts).
Proton EnvironmentTypeShift (

ppm)
IntegralMultiplicityCoupling (

)
Structural Validation
Py-H5 Ar-H5.951HSinglet-Critical: Must be a singlet. If doublet, symmetry is broken.[1]
-OCH₃ Methoxy3.926HSinglet-Verifies 4,6-substitution pattern.
Py-CH₂-N Linker3.652HSinglet-Critical: Proves "ylmethyl" linker exists.
Pip-H (N-CH₂) Aliphatic2.904HTriplet~5 HzAdjacent to secondary amine.
Pip-H (N-CH₂) Aliphatic2.554HBroad/Trip-Adjacent to linker nitrogen.
NH Amine~1.81HBroad-Exchangeable (disappears with D₂O).

The Internal Logic Check:



If this ratio deviates, the sample is either impure or the methoxy groups have hydrolyzed.[1]
Step 3: C NMR & 2D Connectivity

Objective: Confirm the quaternary carbons and the linker attachment point.

  • C-2 (Pyrimidine): ~165 ppm. This carbon is deshielded by the adjacent nitrogens and the linker.[1]

  • C-4/C-6 (Pyrimidine): ~171 ppm. Highly deshielded due to direct attachment to oxygen (methoxy).[1]

  • C-5 (Pyrimidine): ~85 ppm.[2] Highly shielded (electron-rich).

  • Linker (-CH₂-): ~64 ppm.[3]

  • HMBC Correlation: A critical cross-peak must be observed between the Linker protons (3.65 ppm) and the Pyrimidine C-2 (165 ppm) . This definitively proves the piperazine is attached via the methyl group, not directly to the ring.[1]

Detailed Elucidation Protocol

This protocol ensures high-fidelity data acquisition, minimizing artifacts like solvent suppression interference.

Reagents & Equipment[1][4]
  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS. Note: DMSO is preferred over chloroform to prevent salt formation with the piperazine amine if traces of acid are present.[1]
    
  • Instrument: 400 MHz NMR or higher.

Workflow
  • Sample Preparation: Dissolve 5-10 mg of the solid in 0.6 mL DMSO-

    
    . Ensure complete dissolution; turbidity indicates inorganic salts (NaCl) from the synthesis workup.[1]
    
  • 1H Acquisition:

    • Set relaxation delay (

      
      ) to >5 seconds to ensure accurate integration of the methoxy singlet.
      
    • Acquire 16-32 scans.

  • D2O Shake (Conditional):

    • If the piperazine NH signal is ambiguous, add 2 drops of D

      
      O.[1] The broad singlet at ~1.8-2.0 ppm should vanish.
      
  • Data Processing:

    • Phase correction: Manual.[1]

    • Baseline correction: Polynomial (Bernstein).[1]

    • Referencing: Set TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.

  • Integration Analysis:

    • Normalize the Pyrimidine H-5 singlet (approx 6.0 ppm) to 1.00.

    • Check Methoxy integral.[1] Range: 5.90 - 6.10.

    • Check Linker integral.[1] Range: 1.95 - 2.05.

ElucidationFlow Sample Unknown Sample MS LC-MS Analysis Target: 239.15 m/z Sample->MS Decision1 Mass Matches? MS->Decision1 HNMR 1H NMR Analysis (DMSO-d6) Decision2 Integrals Correct? (1:6:2 ratio) HNMR->Decision2 Decision1->HNMR Yes Fail Reject Batch (Check Dimer/Hydrolysis) Decision1->Fail No (e.g., 461 m/z) Structure Structure Confirmed: 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine Decision2->Structure Yes Decision2->Fail No

Figure 2: Logic flow for the structural validation decision matrix.

Troubleshooting & Anomalies

ObservationRoot CauseCorrective Action
Extra singlet at ~3.3 ppm Water in DMSO or Methanol solvate.Check solvent blank.[1] Dry sample under high vacuum (40°C, 4h).
Splitting of Methoxy signal Restricted rotation or protonation.[1]The sample might be a salt (HCl/TFA).[1] Freebase the sample with Na₂CO₃ wash.[1]
Missing Linker CH₂ Oxidation to Amide.[1]Check IR for Carbonyl stretch (~1650 cm⁻¹).[1][4]
Two Pyrimidine H-5 signals Mixture of Regioisomers.Highly unlikely with 4,6-dimethoxy symmetry. Suspect contamination with 2,4-dimethoxy isomer (rare).

References

  • Sigma-Aldrich. 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine Product Specification. Available at: (Accessed via search logic).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 329789550. Available at: .[1]

  • He, F. Q., et al. "Synthesis and biological activity of new 1-[4-(substituted)-piperazin-1-ylmethyl]-1H-benzotriazole."[2] Editio Cantor Verlag, confirmed structural analogs and spectral patterns for piperazine-methyl-heterocycles.[2]

  • BldPharm. Safety and Spectral Data for CAS 106615-46-7. Available at: .[1]

Note: Spectral shifts provided in Section 3 are theoretical estimates based on standard chemometric increments for pyrimidine and piperazine derivatives in DMSO-d6, validated against analogous structures in literature.

Sources

Foundational

The Multifaceted Biological Activities of Piperazine-Substituted Pyrimidines: A Technical Guide for Drug Discovery Professionals

Introduction: The Chemical Versatility and Therapeutic Promise of Piperazine-Pyrimidine Scaffolds In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Versatility and Therapeutic Promise of Piperazine-Pyrimidine Scaffolds

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity represents a powerful strategy for the development of novel therapeutics with enhanced potency and specificity.[1] Among the myriad of heterocyclic structures, the pyrimidine ring, a cornerstone of nucleic acids, and the piperazine moiety, a prevalent scaffold in numerous approved drugs, have garnered significant attention.[1][2] The amalgamation of these two privileged structures into piperazine-substituted pyrimidines has yielded a class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[3][4][5] This technical guide provides an in-depth exploration of the biological activities of these hybrid molecules, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate their therapeutic potential. We will delve into the mechanistic underpinnings of their actions, provide detailed experimental protocols for their evaluation, and present a critical analysis of their structure-activity relationships (SAR).

Anticancer Activity: Targeting Key Signaling Pathways in Malignancy

The uncontrolled proliferation of cancer cells is often driven by the dysregulation of critical signaling pathways. Piperazine-substituted pyrimidines have emerged as potent anticancer agents by modulating these aberrant cascades, primarily inducing apoptosis and inhibiting cell cycle progression.[6]

Mechanistic Insights: Inhibition of Pro-Survival Pathways

A significant body of research has demonstrated that the anticancer effects of many piperazine-substituted pyrimidines are mediated through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[3][7][8] This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in a wide range of human cancers.[9][10] Piperazine-pyrimidine hybrids can effectively block this pathway, leading to the suppression of tumor growth.[2]

Another critical pathway targeted by these compounds is the c-Jun N-terminal kinase (JNK) signaling pathway , which plays a pivotal role in apoptosis (programmed cell death).[11][12] Activation of the JNK pathway by piperazine-substituted pyrimidines can trigger a cascade of events leading to the elimination of cancer cells.[11][13][14]

Signaling Pathway Diagrams

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth promotes Inhibitor Piperazine-Substituted Pyrimidine Inhibitor->PI3K inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition.

JNK_Apoptosis_Pathway Stress Cellular Stress (e.g., Drug Treatment) MAP3K MAP3K Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 activates JNK JNK MKK4_7->JNK activates cJun c-Jun JNK->cJun phosphorylates & activates Apoptosis Apoptosis cJun->Apoptosis promotes Activator Piperazine-Substituted Pyrimidine Activator->JNK activates MTT_Assay_Workflow cluster_0 MTT Assay Protocol A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Incubate 24-72h) A->B C 3. Add MTT Reagent (Incubate 2-4h) B->C D 4. Formazan Crystal Formation (in viable cells) C->D E 5. Solubilization (Add DMSO or SDS) D->E F 6. Absorbance Reading (570 nm) E->F

Workflow of the MTT Cell Viability Assay.

Step-by-Step Methodology: [15][16][17][18][19]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the piperazine-substituted pyrimidine compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for a period of 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance poses a significant threat to global health. Piperazine-substituted pyrimidines have demonstrated promising activity against a range of bacterial and fungal pathogens, making them attractive candidates for the development of new anti-infective agents. [5][20][21]The incorporation of electron-withdrawing groups on the piperazine ring has been shown to enhance antibacterial activity. [18]

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. [22]

Compound Class Bacterial Strain MIC (µg/mL) Reference
Thiophene-substituted pyrimidines Staphylococcus aureus 40 [3][5]
Thiophene-substituted pyrimidines Escherichia coli 40 [3][5]
Piperazine-pyrazole-pyrimidine hybrids Enterococcus faecium 100 [23]
Piperazine-pyrazole-pyrimidine hybrids Staphylococcus aureus 100 [23]

| Piperazine derivatives | Candida albicans | 2.22 | [20]|

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard and widely used technique to determine the MIC of an antimicrobial agent. [22][24]

MIC_Workflow cluster_1 Broth Microdilution MIC Assay A 1. Serial Dilution of Compound in Broth B 2. Inoculation with Bacterial Suspension A->B C 3. Incubation (18-24h at 37°C) B->C D 4. Visual Inspection for Turbidity (Growth) C->D E 5. Determination of MIC (Lowest concentration with no visible growth) D->E Kinase_Assay_Workflow cluster_2 In Vitro Kinase Inhibition Assay A 1. Prepare Reaction Mix (Kinase, Substrate, ATP) B 2. Add Test Compound (Various Concentrations) A->B C 3. Incubate to Allow Phosphorylation B->C D 4. Add Detection Reagent (e.g., ADP-Glo™) C->D E 5. Measure Signal (Luminescence/Fluorescence) D->E F 6. Calculate % Inhibition and Determine IC50 E->F

Workflow of a Generic In Vitro Kinase Inhibition Assay.

Step-by-Step Methodology:

[25]1. Reagent Preparation: Prepare a reaction buffer containing the purified kinase, its specific substrate (peptide or protein), and adenosine triphosphate (ATP). 2. Compound Addition: In a microplate, add varying concentrations of the piperazine-substituted pyrimidine inhibitor. Include a no-inhibitor control and a positive control inhibitor. 3. Kinase Reaction Initiation: Initiate the kinase reaction by adding the ATP to the wells. 4. Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation. 5. Detection: Stop the reaction and add a detection reagent. For example, in the ADP-Glo™ Kinase Assay, the amount of ADP produced is quantified through a luminescence-based reaction. 6. Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader. 7. Data Analysis: The signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Conclusion and Future Perspectives

Piperazine-substituted pyrimidines represent a highly versatile and promising class of bioactive molecules with significant potential in the development of novel therapeutics. Their demonstrated efficacy as anticancer, antimicrobial, and kinase-inhibiting agents underscores the value of this chemical scaffold in medicinal chemistry. The ability to systematically modify the substitution patterns on both the pyrimidine and piperazine rings provides a powerful tool for optimizing their biological activity, selectivity, and pharmacokinetic properties.

[26]Future research in this area should focus on several key aspects. A deeper understanding of the specific molecular targets and the intricate signaling pathways modulated by these compounds will be crucial for rational drug design. The exploration of novel synthetic methodologies will enable the generation of more diverse chemical libraries for screening. Furthermore, the use of advanced computational tools, such as molecular docking and dynamics simulations, will aid in predicting the binding modes of these inhibitors and guide the design of next-generation compounds with improved efficacy and reduced off-target effects. As our understanding of the biological activities of piperazine-substituted pyrimidines continues to expand, so too will their potential to address unmet medical needs in oncology, infectious diseases, and beyond.

References

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (n.d.). PMC - NIH. Retrieved from [Link]

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (2014). Molecular Cancer Therapeutics. Retrieved from [Link]

  • PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside. (2015). Request PDF. Retrieved from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf - NIH. Retrieved from [Link]

  • Targeting PI3K/mTOR Signaling in Cancer. (2011). AACR Journals. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025). MDPI. Retrieved from [Link]

  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. (2023). PMC - NIH. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]

  • Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells. (2022). PMC. Retrieved from [Link]

  • Targeting PI3K/Akt/mTOR Signaling in Cancer. (2014). Frontiers. Retrieved from [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. Retrieved from [Link]

  • In vitro kinase assay. (2024). Protocols.io. Retrieved from [Link]

  • Selected anticancer agents with piperazine and pyrimidine rings. (n.d.). ResearchGate. Retrieved from [Link]

  • Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. (2023). PMC. Retrieved from [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository Home. Retrieved from [Link]

  • Determination of Minimum Inhibitory Concentrations. (2006). Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • Discovery of Piperazin‐2‐yl‐pyrimidines as Anticancer Agents via Targeting JNK Signaling Pathway in Human MCF‐7 Breast Carcinoma. (2021). Semantic Scholar. Retrieved from [Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). PMC - NIH. Retrieved from [Link]

  • Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-SubstitutedOx[3][7]azolo[4,5-D]Pyrimidines. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). MDPI. Retrieved from [Link]

  • Structures of FDA-approved anticancer drugs based on piperazine rings. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis and antibacterial evaluation of piperazine urea-pyrazole-pyrimidine hybrids: in-vitro and in-silico studies. (2026). PubMed. Retrieved from [Link]

  • (PDF) In vitro kinase assay v1. (2023). ResearchGate. Retrieved from [Link]

  • In vitro Kinase Inhibition Assay. (2013). Bio-protocol. Retrieved from [Link]

  • JNK Signaling in Apoptosis. (2009). PMC - NIH. Retrieved from [Link]

  • Piperazine Heterocycles as Potential Anticancer Agents: A Review. (2025). ResearchGate. Retrieved from [Link]

  • Piperazinyl fragment improves anticancer activity of Triapine. (2018). PMC - PubMed Central. Retrieved from [Link]

  • JNK-signaling: A multiplexing hub in programmed cell death. (2017). PMC. Retrieved from [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]

  • The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer. (2021). MDPI. Retrieved from [Link]

  • JNK Cascade-Induced Apoptosis—A Unique Role in GqPCR Signaling. (2023). MDPI. Retrieved from [Link]

  • Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. (2020). PubMed. Retrieved from [Link]

  • JNK-signaling: A multiplexing hub in programmed cell death. (2017). Genes & Cancer. Retrieved from [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. Retrieved from [Link]

Sources

Exploratory

In silico modeling of 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine receptor binding

Technical Whitepaper: In Silico Modeling of 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine Receptor Binding -Adrenergic Interface. Executive Summary This technical guide outlines a rigorous in silico framework for mode...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: In Silico Modeling of 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine Receptor Binding


-Adrenergic Interface.

Executive Summary

This technical guide outlines a rigorous in silico framework for modeling the binding affinity and stability of 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine (hereafter referred to as Ligand-PM ). Based on its pharmacophore features—specifically the aryl-piperazine motif and dimethoxy-heterocycle core—this compound exhibits high structural homology to established


-adrenergic receptor (

-AR) antagonists such as urapidil and naftopidil.

Consequently, this guide focuses on modeling the interaction of Ligand-PM with the Human


-Adrenergic Receptor , a G-Protein Coupled Receptor (GPCR) critical for vascular smooth muscle regulation. The protocol details the transition from static docking to dynamic stability assessment, ensuring a high-confidence prediction of binding efficacy.

Molecular Scaffold Analysis & Ligand Preparation

Before docking, the ligand must be energetically minimized and prepared to simulate physiological conditions. The "piperazin-1-ylmethyl" linker introduces specific conformational flexibility distinct from direct aryl-piperazine bonds.

Chemical Features & Protonation States
  • Core Scaffold: The 4,6-dimethoxypyrimidine ring acts as a lipophilic anchor with hydrogen bond acceptor potential at the methoxy oxygens.

  • Basic Center: The distal nitrogen (

    
    ) of the piperazine ring is the primary basic center (
    
    
    
    ). At physiological pH (7.4), this nitrogen is protonated (
    
    
    ), which is critical for forming a salt bridge with the conserved Aspartate residue in the GPCR binding pocket.
  • Linker Dynamics: The methylene bridge (

    
    ) between the pyrimidine and piperazine adds a rotatable bond, increasing the entropic cost of binding compared to rigid analogs.
    
Ligand Preparation Protocol
  • Structure Generation: Generate 3D coordinates from SMILES string: COc1cc(OC)nc(CN2CCNCC2)n1.

  • Ionization: Use Epik or Avogadro to generate protonation states at pH

    
    . Ensure the piperazine secondary amine is protonated.
    
  • Conformational Search: Perform a Monte Carlo conformational search (OPLS4 force field) to identify low-energy conformers, specifically analyzing the torsion angle of the methylene linker.

Target Selection & Homology Modeling

While homology modeling was historically necessary, recent Cryo-EM resolutions allow for direct structure utilization.

  • Primary Target: Human

    
    -Adrenergic Receptor.
    
  • PDB Template: 7CN5 (Resolution 2.90 Å) - Structure of human

    
    -AR bound to the antagonist tamsulosin.
    
  • Rationale: The 7CN5 structure represents the inactive state, which is the correct conformational target for an antagonist/inverse agonist model.

Receptor Grid Generation

The binding pocket is defined by the orthosteric site occupied by tamsulosin in the crystal structure.

  • Center: Centered on the co-crystallized ligand.

  • Constraints: Define a hydrogen bond constraint at Asp113 (TM3). This residue is conserved across aminergic GPCRs and anchors the protonated nitrogen of the piperazine ring.

  • Rotatable Groups: Allow rotation for Ser188 and Ser192 to accommodate the dimethoxy steric bulk.

Molecular Docking Workflow

Standard rigid docking is insufficient for this scaffold due to the flexibility of the methylene linker. We employ Induced Fit Docking (IFD) to allow side-chain relaxation.

Workflow Logic (Graphviz)

DockingWorkflow L_Prep Ligand Preparation (pH 7.4, OPLS4) Dock_Rigid Initial Glide SP Docking (Soft Potential) L_Prep->Dock_Rigid R_Prep Receptor Prep (PDB: 7CN5) Remove Tamsulosin, Add H Grid Grid Generation Center: Asp113 Region R_Prep->Grid Grid->Dock_Rigid Prime_Refine Prime Side-Chain Prediction (Residues < 5Å of Ligand) Dock_Rigid->Prime_Refine Top 20 Poses Redock Final Glide XP Docking (Extra Precision) Prime_Refine->Redock MMGBSA Binding Energy Calculation (dG_bind) Redock->MMGBSA

Figure 1: Induced Fit Docking (IFD) workflow allowing receptor flexibility to accommodate the Ligand-PM scaffold.

Interaction Analysis

Successful docking poses must exhibit the following pharmacophore checkpoints:

  • Salt Bridge: Distance

    
     Å between Piperazine 
    
    
    
    and Asp113 (TM3).
  • Pi-Pi Stacking: Interaction between the Pyrimidine ring and Phe308 or Phe312 (TM6).

  • Hydrogen Bonding: Potential H-bond between the methoxy groups and Ser192 (TM5).

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations are required to verify the stability of the methylene linker and the persistence of the salt bridge.

Simulation Setup (GROMACS/Desmond)
  • System: Embed the Receptor-Ligand complex in a POPC lipid bilayer .

  • Solvation: TIP3P water model, neutralized with 0.15 M NaCl.

  • Equilibration: NVT ensemble (1 ns) followed by NPT ensemble (1 ns) with restraints on protein backbone.

  • Production Run: 100 ns, NPT ensemble, 310 K, 1 atm.

Analysis Metrics

Summarize the trajectory data using the following metrics to validate the "In Silico" prediction.

MetricAcceptance ThresholdBiological Significance
Ligand RMSD

Å
Indicates the ligand remains stable in the binding pocket without exiting.
Asp113 Contact Freq

of time
Confirms the critical electrostatic anchor is stable.
Linker Dihedral Stable DistributionVerifies the methylene linker does not adopt high-energy conformations.
RMSF (Protein) Low in TM regionsEnsures the receptor structure remains intact; loops may fluctuate.

Binding Free Energy Calculation (MM-GBSA)

To quantify the affinity, perform a Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculation on the MD trajectory frames (e.g., every 10th frame).

Equation:



  • Target

    
    :  For a lead compound in this class, a value between -40 to -60 kcal/mol  (using Prime MM-GBSA) typically correlates to low micromolar to nanomolar affinity.
    
Mechanistic Pathway Visual

InteractionMap Pip_N Piperazine N+ Asp113 Asp113 (TM3) Anionic Anchor Pip_N->Asp113 Salt Bridge (Electrostatic) Pyr_Ring Pyrimidine Ring Phe308 Phe308 (TM6) Aromatic Cage Pyr_Ring->Phe308 Pi-Pi Stacking Methoxy Methoxy Groups Ser192 Ser192 (TM5) H-Bond Donor Methoxy->Ser192 H-Bond (Weak)

Figure 2: Predicted pharmacophore map detailing the critical atomic interactions between Ligand-PM and the


-AR binding pocket.

Conclusion & Recommendations

The in silico modeling of 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine suggests it functions as a classic Class A GPCR antagonist. The presence of the methylene linker distinguishes it from rigid analogs, potentially offering a unique entropy/enthalpy compensation profile.

Key Recommendations for Experimental Validation:

  • Radioligand Binding: Perform competition binding assays using

    
    -Prazosin to determine 
    
    
    
    .
  • Functional Assay: Use a Calcium Flux assay (FLIPR) to confirm antagonistic activity (inhibition of phenylephrine-induced

    
     release).
    
  • SAR Expansion: Synthesize analogs with varying linker lengths (ethyl, propyl) to probe the depth of the Asp113 interaction.

References

  • Structure of the Human

    
    -Adrenergic Receptor. 
    Source: Nature (2021). Cryo-EM structure of the human 
    
    
    
    -adrenoceptor bound to the inverse agonist tamsulosin. URL:[Link]
  • Pharmacophore Modeling of Arylpiperazines.

    
    -Adrenergic Receptors.
    URL:[Link]
    
  • MM-GBSA Protocol for GPCRs. Source: Journal of Chemical Information and Modeling (2014). Assessing the Performance of MM/GBSA and MM/PBSA for Predicting Binding Free Energies of GPCR Ligands. URL:[Link]

  • Urapidil and Analog Binding Modes. Source: Scientific Reports (2017). Molecular Basis for the Selectivity of Urapidil and Its Analogs for

    
    -Adrenoceptors.
    URL:[Link]
    
Foundational

Technical Whitepaper: Pharmacological Profiling &amp; Screening of 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine

[1][2] Executive Summary: The "Privileged Scaffold" Hypothesis The compound 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine (CAS: 106615-46-7) represents a classic "privileged structure" in medicinal chemistry.[1][2] It...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The "Privileged Scaffold" Hypothesis

The compound 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine (CAS: 106615-46-7) represents a classic "privileged structure" in medicinal chemistry.[1][2] It combines an electron-rich pyrimidine core with a basic piperazine tail, linked via a methylene bridge.[1][2] This specific chemotype does not represent a single target ligand but rather a versatile pharmacophore with high probability of activity across three distinct biological domains:


-Adrenergic Receptors (GPCRs) , Kinases , and Serotonin (5-HT) Receptors .[1][2]

This technical guide provides a rigorous, self-validating screening roadmap. It moves beyond generic "drug discovery" advice to focus on the specific physicochemical and metabolic liabilities of the pyrimidine-piperazine motif.

Core Structural Analysis[3]
  • Pyrimidine Core (4,6-dimethoxy): The methoxy groups function as Hydrogen Bond Acceptors (HBA) and increase lipophilicity compared to the bare ring.

  • Methylene Linker: Unlike direct aryl-piperazines (e.g., Urapidil analogs), the methylene bridge breaks electronic conjugation between the rings, increasing conformational flexibility (

    
     character).
    
  • Piperazine Tail: Provides a basic center (pKa

    
     9.[2]8) critical for ionic interactions with Aspartate residues in GPCR binding pockets (e.g., Asp113 in 
    
    
    
    -AR).[1][2]

Phase I: Physicochemical "Pre-Screen" & Stock Preparation[2]

Before biological assays, the compound must undergo rigorous solubility profiling. Piperazine derivatives often exhibit "solubility cliffs" depending on the counter-ion and buffer pH.

Table 1: Predicted Physicochemical Properties
PropertyValue (Est.)Implication for Screening
Molecular Weight 238.29 g/mol Fragment-like; high ligand efficiency potential.[1][2]
cLogP 0.8 – 1.2Moderate lipophilicity; likely cell-permeable.[1][2]
pKa (Basic) ~9.8 (Piperazine N)Positively charged at physiological pH (7.4).[2]
PSA (Polar Surface Area) ~60 ŲGood CNS penetration potential.[2]
Protocol A: Self-Validating Stock Preparation

Objective: Prevent "false negatives" caused by compound precipitation in assay buffers.

  • Primary Stock: Dissolve 10 mg of the free base in 100% DMSO to reach a concentration of 10 mM.

    • Checkpoint: If the solution is cloudy, sonicate at 40°C for 5 mins.

  • Intermediate Dilution (The "Crash" Test): Dilute the stock 1:100 into PBS (pH 7.4).

    • Observation: If precipitation occurs (common for free bases), acidify the stock with 1.0 equivalent of HCl to form the hydrochloride salt in situ before adding to the buffer.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles as methoxy groups are susceptible to slow hydrolysis over months in wet DMSO.[1][2]

Phase II: Primary Binding Screen (GPCR Focus)[2]

Based on the structural similarity to Naftopidil and Urapidil , the highest probability target is the


-Adrenergic Receptor. The secondary amine of the piperazine mimics the endogenous catecholamine nitrogen.
Protocol B: Radioligand Displacement Assay ( -AR)

Mechanism: Competition binding against [³H]-Prazosin.[1][2]

Reagents
  • Source: Rat cerebral cortex membranes or HEK293 cells overexpressing human

    
    -AR.[1][2]
    
  • Radioligand: [³H]-Prazosin (0.2 nM final concentration).[1][2]

  • Non-specific Binding Control: Phentolamine (10 µM).[1][2]

Workflow
  • Incubation: Mix 50 µL Membrane Prep + 50 µL [³H]-Prazosin + 50 µL Test Compound (Screen at 1 µM and 10 µM).

  • Buffer: 50 mM Tris-HCl, pH 7.4. Crucial: Do not use phosphate buffers if calcium is present, as it may precipitate the piperazine salt.

  • Equilibrium: Incubate for 45 mins at 25°C.

  • Harvesting: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI).[1][2]

    • Why PEI? It reduces the high non-specific binding of the lipophilic pyrimidine core to the glass fiber filter.

  • Detection: Liquid Scintillation Counting.

Data Analysis & Validation

Calculate the Z-Factor for the plate. A Z-factor > 0.5 is required for validation.[1][2]



Phase III: Metabolic Stability (ADME Liability)[2]

The piperazine ring is a "metabolic hotspot." In early screening, you must determine if the compound is rapidly cleared by Cytochrome P450s.

Protocol C: Microsomal Stability Assay

Risk: N-oxidation of the piperazine or O-demethylation of the pyrimidine.[1]

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).[2]

  • Cofactor: NADPH regenerating system (MgCl₂, Glucose-6-phosphate, G6PDH).[1][2]

  • Reaction:

    • Pre-warm HLM and compound (1 µM) at 37°C for 5 mins.

    • Initiate with NADPH.[1][2]

    • Sample at t = 0, 5, 15, 30, 60 mins.

  • Quench: Add ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS. Monitor for mass shifts:

    • +16 Da: N-oxidation (Piperazine).[1][2]

    • -14 Da: O-demethylation (Methoxy group loss).[1][2]

Visualization of Screening Logic

The following diagram illustrates the decision matrix for screening this specific scaffold, prioritizing targets based on structural probability.

ScreeningCascade Compound 4,6-Dimethoxy-2- (piperazin-1-ylmethyl) pyrimidine PhysChem Phase I: PhysChem (Solubility & pKa) Compound->PhysChem Dissolve Binding Phase II: Primary Screen (Radioligand Binding) PhysChem->Binding If Soluble Targets Target Panel: 1. Alpha-1 AR (High Prob) 2. 5-HT1A (Med Prob) 3. Kinases (Low Prob) Binding->Targets Select Panel Decision Hit Validation Ki < 100 nM Binding->Decision Data Analysis ADME Phase III: ADME (Microsomal Stability) Lead Lead ADME->Lead Stable (t1/2 > 30m) Redesign Redesign ADME->Redesign Unstable (Metabolic Hotspot) Targets->Binding Decision->ADME If Hit

Figure 1: Hierarchical screening cascade designed to filter the pyrimidine-piperazine scaffold efficiently, prioritizing GPCR targets before metabolic stability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 106615-46-7, 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine. Retrieved from [Link][2]

  • Manetti, F., et al. (2002). Arylpiperazines with affinity toward alpha(1)-adrenergic receptors: a review of synthetic methods and structure-activity relationships.[1][2] Current Medicinal Chemistry.[1][2] Retrieved from [Link]

  • Doss, G. A., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Chemical Research in Toxicology.[1][2] Retrieved from [Link][2]

  • Al-Ghorbani, M., et al. (2021). Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities.[1][2][3] Polycyclic Aromatic Compounds.[1][2][3] Retrieved from [Link][2][4][3][5][6]

  • United Nations Office on Drugs and Crime (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (For solubility and colorimetric screening protocols). Retrieved from [Link]

Sources

Exploratory

Physical characteristics of 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine

An In-Depth Technical Guide on the Physical Characteristics of 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine For the Attention of Researchers, Scientists, and Drug Development Professionals This technical guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Physical Characteristics of 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of the heterocyclic compound 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine . As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its physical properties is paramount for its synthesis, purification, formulation, and further application. This document outlines both the established chemical identity and the requisite experimental protocols for a complete physical characterization.

Chemical Identity and Core Properties

4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine is a substituted pyrimidine with a piperazinylmethyl moiety at the 2-position. The structural integrity and purity of this compound are the foundation of any subsequent research.

Table 1: Core Physical and Chemical Identifiers for 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine

PropertyValueSource
IUPAC Name 4,6-dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine-
CAS Number 387350-76-7[1]
Molecular Formula C₁₁H₁₈N₄O₂
Molecular Weight 238.29 g/mol
Appearance Solid (at 25°C)
Melting Point Not available in literature-
Boiling Point Not available in literature-
Solubility Not available in literature-

It is crucial to distinguish this compound from the structurally similar 4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine (CAS Number: 106615-46-7), which lacks the methylene bridge between the pyrimidine and piperazine rings.[2][3]

Experimental Determination of Physical Characteristics

The absence of comprehensive physical data in the public domain necessitates robust experimental determination. The following sections provide detailed, self-validating protocols for characterizing the key physical properties of 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity, while a broad range suggests the presence of impurities.

Protocol for Melting Point Determination:

  • Sample Preparation: A small quantity of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement:

    • The sample is heated at a rapid rate initially to approach the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

    • The temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting.

  • Validation: The calibration of the apparatus should be verified using certified reference standards with known melting points. The determination should be performed in triplicate to ensure reproducibility.

Caption: Workflow for Melting Point Determination.

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation prep Finely powder the crystalline solid pack Pack into capillary tube (2-3 mm) prep->pack instrument Place in calibrated melting point apparatus pack->instrument heat_fast Rapid heating to approach melting point instrument->heat_fast heat_slow Reduce heating rate to 1-2°C/min heat_fast->heat_slow record_onset Record onset of melting (first liquid drop) heat_slow->record_onset record_completion Record completion of melting (all liquid) record_onset->record_completion repeat Perform in triplicate for reproducibility record_completion->repeat calibrate Verify with certified reference standards calibrate->repeat

Solubility Profiling

Understanding the solubility of a compound in various solvents is essential for its purification, formulation, and in vitro assays.

Protocol for Equilibrium Solubility Determination:

  • Solvent Selection: A panel of solvents of varying polarity should be chosen, including but not limited to water, buffered aqueous solutions (pH 3, 7.4, 9), methanol, ethanol, and dimethyl sulfoxide (DMSO).

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of each solvent in a sealed vial.

  • Equilibration: The vials are agitated (e.g., using a shaker or stirrer) at a constant temperature (typically 25°C or 37°C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[4]

  • Sample Processing: The resulting suspension is filtered through a fine-pored filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid.[4]

  • Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Validation: The stability of the compound in each solvent over the equilibration period should be confirmed. The experiment should be repeated to ensure the results are consistent.

Caption: Workflow for Solubility Profiling.

solubility_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_validation Validation solvent Select a panel of solvents add_excess Add excess solid to known volume of solvent solvent->add_excess agitate Agitate at constant temperature (e.g., 24-48h) add_excess->agitate separate Filter or centrifuge to remove undissolved solid agitate->separate quantify Quantify concentration in supernatant/filtrate via HPLC-UV separate->quantify repeat Repeat for reproducibility quantify->repeat stability Confirm compound stability in solvent stability->repeat

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure of 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic framework of the molecule.[5][6][7][8]

  • ¹H NMR Spectroscopy: This technique will reveal the number of different types of protons, their chemical environments, and their proximity to other protons. Expected signals would include those for the methoxy groups, the pyrimidine ring proton, the methylene bridge protons, and the piperazine ring protons.

  • ¹³C NMR Spectroscopy: This provides information on the carbon skeleton of the molecule. Distinct signals are expected for the methoxy carbons, the carbons of the pyrimidine ring, the methylene bridge carbon, and the piperazine carbons.

  • 2D NMR Techniques (e.g., COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the spectra and integrate the ¹H signals. Assign the chemical shifts and coupling constants for all signals, correlating them with the expected structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.[9][10]

Expected Characteristic FTIR Bands:

  • C-H stretching (alkane and aromatic): ~2850-3000 cm⁻¹

  • C=N and C=C stretching (pyrimidine ring): ~1500-1650 cm⁻¹

  • C-O stretching (methoxy groups): ~1050-1250 cm⁻¹

  • C-N stretching: ~1200-1350 cm⁻¹

Protocol for FTIR Analysis:

  • Sample Preparation: The solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation patterns.[11]

Expected Mass Spectrometric Data:

  • Molecular Ion Peak ([M+H]⁺): Expected at m/z 239.1503 for C₁₁H₁₉N₄O₂⁺ in high-resolution mass spectrometry (HRMS).

  • Fragmentation Pattern: Characteristic fragments would arise from the cleavage of the piperazine ring and the bond between the methylene bridge and the pyrimidine ring.[12]

Protocol for Mass Spectrometry Analysis:

  • Sample Introduction: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, typically via electrospray ionization (ESI) coupled with a liquid chromatography system (LC-MS).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the m/z of the molecular ion and compare it with the calculated exact mass. Analyze the fragmentation pattern to further confirm the structure.

Caption: Integrated Spectroscopic Analysis Workflow.

spectroscopic_workflow cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy cluster_ms Mass Spectrometry compound 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine nmr_prep Dissolve in deuterated solvent compound->nmr_prep ftir_prep Prepare sample (ATR or KBr pellet) compound->ftir_prep ms_prep Dissolve and introduce via ESI compound->ms_prep nmr_acq Acquire 1H, 13C, 2D spectra nmr_prep->nmr_acq nmr_analysis Assign signals and confirm connectivity nmr_acq->nmr_analysis structural_confirmation Complete Structural Elucidation nmr_analysis->structural_confirmation ftir_acq Record spectrum (4000-400 cm-1) ftir_prep->ftir_acq ftir_analysis Identify functional group vibrations ftir_acq->ftir_analysis ftir_analysis->structural_confirmation ms_acq Acquire spectrum in positive ion mode ms_prep->ms_acq ms_analysis Confirm molecular weight and analyze fragmentation ms_acq->ms_analysis ms_analysis->structural_confirmation

Conclusion

While 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine is a compound with significant potential in pharmaceutical research, its fundamental physical characteristics are not yet well-documented in publicly accessible literature. This guide provides the necessary framework and validated protocols for researchers to systematically and accurately determine these properties. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, thereby facilitating the advancement of research and development involving this promising molecule.

References

  • Mic scientific ltd. 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine. Available at: [Link]

  • LookChem. Cas 106615-46-7, 4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine. Available at: [Link]

  • PubChem. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 4,6-Dimethoxy-2-(phenyl(piperazin-1-yl)methyl)pyrimidine. National Center for Biotechnology Information. Available at: [Link]

  • Chaudhary J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Appl Sci Biotechnol J Adv Res. 2025;4(2):1-5.
  • Baluja S, et al. Experimental and Optimized Studies of Some Pyrimidine Derivatives. AIP Conference Proceedings. 2019; 2115, 030234.
  • Fant K. Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. European Commission, Ispra, 2023, JRC132976.
  • Silva AMS, et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. 2005; 9(4): 397-438.
  • Santos CMM, et al. Advanced NMR techniques for structural characterization of heterocyclic structures.
  • World Health Organization. Annex 4: Guidance on equilibrium solubility studies. WHO Technical Report Series, No. 937, 2006.
  • Al-Ostath A, et al. FT-IR data of pyrimidine derivatives compounds.
  • Wang Y, et al. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
  • Baluja S, et al. Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas. 2019; 48(2): 436-454.
  • United Nations Office on Drugs and Crime.
  • Chaudhary J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. ABJAR. 2025.
  • Gomaa M. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules. 2023; 28(2): 735.
  • USP-NF. <1236> Solubility Measurements.
  • Silva AMS, et al.
  • Al-Suwaidan I, et al. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. 2022; 27(21): 7567.
  • BenchChem.
  • Baluja S, et al. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. 2015; 60(7-8): 729-734.
  • ResearchGate. OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. 2025.
  • ResearchGate.
  • Durga devi D, et al. Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. Karbala International Journal of Modern Science. 2017; 3(1): 18-28.
  • Zhu N, et al. Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. 2021; 42(1): 1-7.
  • National Institute of Standards and Technology. Piperazine. NIST WebBook.
  • ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. 2003.
  • Rani K, et al. Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-One Derivatives. Der Pharma Chemica. 2016; 8(18): 1-6.
  • Breitmaier E, Voelter W. Structure Elucidation by NMR in Organic Chemistry. 3rd ed. Wiley-VCH; 2002.
  • Reva I, et al. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure. 2006; 786(2-3): 190-201.
  • U.S. Food and Drug Administration. Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. 2018.

Sources

Protocols & Analytical Methods

Method

Advanced Protocol: Synthesis of 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine

Executive Summary & Retrosynthetic Logic The synthesis of 4,6-dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine requires a strategic approach to install the piperazine moiety via a methylene linker at the 2-position of the py...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Logic

The synthesis of 4,6-dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine requires a strategic approach to install the piperazine moiety via a methylene linker at the 2-position of the pyrimidine ring. Unlike direct nucleophilic aromatic substitution (


), which installs amines directly onto the ring, this protocol targets the benzylic-like methyl group .

This guide prioritizes the Wohl-Ziegler Bromination route followed by Nucleophilic Substitution . This pathway is chosen for its reliability and the commercial availability of the starting material, 4,6-dimethoxy-2-methylpyrimidine.

Critical Mechanistic Insight

Direct alkylation of piperazine with a halomethyl pyrimidine is prone to bis-alkylation (formation of a "dumbbell" dimer where one piperazine connects two pyrimidine rings). To ensure high purity and yield:

  • Primary Recommendation: Use 1-Boc-piperazine (mono-protected) to strictly enforce mono-alkylation, followed by deprotection.

  • Secondary Recommendation: Use a large stoichiometric excess (5–10 equiv) of piperazine if cost is a primary driver over purity.

Synthetic Pathway Visualization

The following diagram outlines the critical intermediate steps and decision points.

SynthesisPath Start 4,6-Dimethoxy- 2-methylpyrimidine (CAS 4077-88-7) Inter Intermediate: 2-(Bromomethyl)- 4,6-dimethoxy pyrimidine Start->Inter Start->Inter Radical Bromination Coupling Coupled Product: Boc-Protected Precursor Inter->Coupling Inter->Coupling SN2 Substitution Target TARGET: 4,6-Dimethoxy-2- (piperazin-1-ylmethyl) pyrimidine Coupling->Target Coupling->Target Acidic Cleavage Reagent1 NBS, AIBN Reflux (CCl4 or ACN) Reagent2 1-Boc-Piperazine K2CO3, DMF Reagent3 TFA/DCM Deprotection

Caption: Step-wise conversion from methyl-pyrimidine to the final piperazine derivative via radical bromination and Boc-protection strategy.

Detailed Experimental Protocols

Stage 1: Activation (Radical Bromination)

Objective: Convert the unreactive methyl group into a reactive electrophile (bromomethyl). Precursor: 4,6-dimethoxy-2-methylpyrimidine.[1]

ParameterSpecification
Reagents N-Bromosuccinimide (NBS) (1.05 eq), AIBN (0.1 eq)
Solvent Acetonitrile (

) or

-Trifluorotoluene (Greener alternative to

)
Temperature Reflux (

)
Time 4–6 Hours
Atmosphere Nitrogen or Argon (Strictly Anhydrous)

Protocol:

  • Dissolve 4,6-dimethoxy-2-methylpyrimidine (10 mmol, 1.54 g) in anhydrous Acetonitrile (40 mL).

  • Add N-Bromosuccinimide (NBS) (10.5 mmol, 1.87 g). Note: Recrystallize NBS from water prior to use to remove HBr if the bottle is old.

  • Add AIBN (Azobisisobutyronitrile) (1.0 mmol, 164 mg) as the radical initiator.

  • Heat the mixture to reflux. The reaction is often initiated by a high-intensity visible light source (500W halogen) if chemical initiation is slow.

  • Monitor: TLC (Hexane:EtOAc 7:3). The product (bromide) is usually less polar than the starting material.

  • Workup: Cool to

    
    . Filter off the precipitated succinimide byproduct. Concentrate the filtrate in vacuo.
    
  • Stability Warning: The resulting 2-(bromomethyl)-4,6-dimethoxypyrimidine is a lachrymator and hydrolytically unstable. Do not purify by column chromatography on silica (which is acidic and can degrade it). Use the crude solid immediately in Stage 2.

Stage 2: Nucleophilic Substitution (Coupling)

Objective: Install the piperazine ring without dimerization.

ParameterSpecification
Reagents 1-Boc-Piperazine (1.1 eq),

(2.0 eq)
Solvent DMF (Dimethylformamide) or Acetone
Temperature Ambient (

) to

Protocol:

  • Dissolve 1-Boc-piperazine (11 mmol, 2.05 g) and

    
      (20 mmol, 2.76 g) in DMF (30 mL).
    
  • Cool the mixture to

    
     in an ice bath.
    
  • Dropwise add a solution of the crude bromide (from Stage 1) dissolved in DMF (10 mL).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Pour the mixture into ice water (200 mL). Extract with Ethyl Acetate (

    
     mL).
    
  • Wash the combined organics with Brine (

    
    ), dry over 
    
    
    
    , and concentrate.
  • Purification: Flash Chromatography (Silica Gel). Eluent: Hexane/EtOAc (gradient 10% to 50% EtOAc).

    • Intermediate Product:tert-butyl 4-((4,6-dimethoxypyrimidin-2-yl)methyl)piperazine-1-carboxylate .

Stage 3: Deprotection

Objective: Remove the Boc group to release the free amine.

Protocol:

  • Dissolve the Boc-protected intermediate (1.0 g) in Dichloromethane (DCM) (10 mL).

  • Add Trifluoroacetic Acid (TFA) (5 mL) dropwise at

    
    .
    
  • Stir at room temperature for 2 hours.

  • Workup: Concentrate to remove excess TFA.

  • Neutralization (Critical): The residue is the TFA salt. To obtain the free base:

    • Dissolve residue in minimal water.

    • Basify to pH > 10 using 2M NaOH.

    • Extract with DCM (

      
      ). Note: The free base is water-soluble; thorough extraction is necessary.
      
  • Dry over

    
     and concentrate to yield the target oil/solid.[2]
    

Analytical Validation (QC)

To validate the synthesis, compare your data against these expected values.

Expected NMR Data (Free Base)

Solvent:



MoietyShift (

ppm)
MultiplicityIntegrationAssignment
Pyrimidine C5-H 5.92Singlet (s)1HAromatic Ring H
Methoxy Groups 3.91Singlet (s)6H

Linker 3.65Singlet (s)2H

Piperazine 2.90 – 2.95Multiplet (m)4H

(adj. to secondary amine)
Piperazine 2.50 – 2.55Broad (m)4H

(adj. to linker)
Amine NH ~1.8 - 2.0Broad (s)1H

(Exchangeable)
Mass Spectrometry[4]
  • Formula:

    
    
    
  • Molecular Weight: 238.29 g/mol

  • ESI-MS (M+H)+: Observed m/z ~ 239.15

Safety & Handling (HSE)

  • Lachrymator Hazard: The bromomethyl intermediate (Stage 1 product) is a potent eye and respiratory irritant. All transfers involving this intermediate must occur in a functioning fume hood.

  • Sensitization: Pyrimidine derivatives can be skin sensitizers. Double-glove (Nitrile) is recommended.

  • Waste Disposal: Aqueous waste from the bromination step contains succinimide and traces of bromine; dispose of as halogenated organic waste.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 329789550 (4,6-dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine). National Library of Medicine (US).

  • Synthetic Methodology (Bromination of Methyl Pyrimidines)

    • Gershon, H., et al. "Pyrimidines. 2. Chloromethylation of 4,6-dimethoxypyrimidine."[3] Journal of Heterocyclic Chemistry. (General procedure adaptation for halogenation).

    • Note: While specific CAS 387350-76-7 is often a patent intermediate, the Wohl-Ziegler bromination of 2-methylpyrimidines is a standard textbook transform
  • Commercial Availability & CAS Verification

    • Sigma-Aldrich Product Catalog: 4,6-dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine.

  • Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis." Wiley-Interscience.

Sources

Application

4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine as a potential FLT3 inhibitor assay.

Application Note: Pharmacological Characterization of 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine Scaffolds Targeting FLT3-ITD in AML Executive Summary & Scientific Rationale Target Context: FMS-like tyrosine kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization of 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine Scaffolds Targeting FLT3-ITD in AML

Executive Summary & Scientific Rationale

Target Context: FMS-like tyrosine kinase 3 (FLT3) is the most frequently mutated gene in acute myeloid leukemia (AML).[1] Approximately 25-30% of AML patients harbor Internal Tandem Duplications (ITD) in the juxtamembrane domain, leading to constitutive kinase activation, poor prognosis, and high relapse rates.

Compound Focus: The molecule 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine represents a privileged scaffold in kinase medicinal chemistry.

  • Pyrimidine Core: Acts as the hinge-binding motif, mimicking the adenine ring of ATP to form hydrogen bonds with the kinase backbone (typically Cys694 in FLT3).

  • Dimethoxy Substitution: Increases lipophilicity for hydrophobic pocket occupancy, often improving potency.

  • Piperazin-1-ylmethyl Tail: The basic nitrogen in the piperazine ring (pKa ~8-9) improves aqueous solubility and can form salt bridges with acidic residues (e.g., Asp829) in the solvent-exposed region.

Objective: This guide details the validation workflow to assess this specific chemotype as a potent, ATP-competitive FLT3 inhibitor. The protocol moves from cell-free enzymatic kinetics to isogenic cellular models and downstream signaling confirmation.

Signaling Pathway & Mechanism of Action

FLT3-ITD mutations lead to ligand-independent dimerization and auto-phosphorylation. This triggers three major survival pathways: STAT5 (unique to ITD, driving proliferation), RAS/MAPK , and PI3K/AKT .

FLT3_Pathway Compound Pyrimidine Inhibitor (Candidate) FLT3_ITD FLT3-ITD (Constitutive Active) Compound->FLT3_ITD Competes w/ ATP Apoptosis Apoptosis Compound->Apoptosis Induces STAT5 STAT5 (p-Tyr694) FLT3_ITD->STAT5 Phosphorylation AKT PI3K / AKT FLT3_ITD->AKT MAPK RAS / MAPK FLT3_ITD->MAPK ATP ATP ATP->FLT3_ITD Nucleus Nucleus: Gene Transcription (Bcl-xL, c-Myc) STAT5->Nucleus Translocation AKT->Nucleus MAPK->Nucleus Proliferation Cell Proliferation Nucleus->Proliferation

Figure 1: Mechanism of Action. The pyrimidine inhibitor competes with ATP for the FLT3-ITD binding pocket, blocking downstream STAT5/AKT signaling and inducing apoptosis.

Protocol 1: Biochemical Potency (ADP-Glo™ Kinase Assay)

Principle: This homogeneous assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.[2] It is preferred over radiometric assays for high-throughput screening of pyrimidine derivatives due to its high Z' factor and resistance to fluorescence interference.

Reagents Required:

Reagent Specification Source/Notes
Enzyme Recombinant FLT3-ITD (Human) SignalChem / Promega
Substrate Poly (4:1 Glu, Tyr) peptide Generic TK substrate

| ATP | Ultra-pure ATP | Critical: Use at


 (approx. 50 µM) |
| Assay Buffer  | 40mM Tris (pH 7.5), 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT, 2mM MnCl2 | Fresh DTT is mandatory |
| Detection  | ADP-Glo™ Kinase Assay Kit | Promega |

Step-by-Step Methodology:

  • Compound Preparation:

    • Dissolve 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine in 100% DMSO to 10 mM.

    • Prepare a 10-point serial dilution (1:3) in DMSO.[3]

    • Dilute 1:25 into 1X Kinase Buffer (final DMSO 4%).

  • Enzyme Reaction Assembly (384-well plate):

    • Add 2 µL of diluted compound to the well.

    • Add 2 µL of FLT3-ITD enzyme (0.5 ng/well).

    • Expert Tip: Incubate compound and enzyme for 15 minutes at Room Temp (RT) before adding ATP. This allows "slow-binding" inhibitors (common with type II, but good practice for type I pyrimidines) to reach equilibrium.

    • Add 1 µL of ATP/Substrate mix (Final ATP: 50 µM; Substrate: 0.2 µg/µL).

    • Incubate for 60 minutes at RT.

  • ADP Detection:

    • Add 5 µL ADP-Glo™ Reagent (stops kinase, depletes unconsumed ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP → ATP → Luciferase). Incubate 30 min.

  • Data Analysis:

    • Measure Luminescence (RLU).[4]

    • Plot RLU vs. log[Compound]. Fit to sigmoidal dose-response (variable slope) to calculate IC50 .

    • Acceptance Criteria: Z' factor > 0.5; DMSO control signal:background > 10.

Protocol 2: Cellular Selectivity (Ba/F3 Isogenic Model)

Rationale: The Ba/F3 system is the gold standard for validating kinase oncogene addiction.

  • Ba/F3 Parental: Dependent on IL-3 for survival.

  • Ba/F3-FLT3-ITD: Transformed to be IL-3 independent (addicted to FLT3 signaling).

  • Specificity Test: If your pyrimidine kills the ITD cells but spares the Parental (+IL-3) cells, it is an on-target inhibitor. If it kills both, it is non-specific (toxic).

Workflow Diagram:

Cell_Assay cluster_0 Cell Lines ITD Ba/F3 FLT3-ITD (IL-3 Independent) Treatment Treat with Compound (72 Hours) ITD->Treatment WT Ba/F3 Parental (+10 ng/mL IL-3) WT->Treatment Readout CellTiter-Glo (ATP Quantitation) Treatment->Readout Analysis Calculate Selectivity Index (IC50 WT / IC50 ITD) Readout->Analysis

Figure 2: Isogenic Cell Viability Workflow. Comparing potency between FLT3-driven and IL-3-driven cells determines the therapeutic window.

Detailed Protocol:

  • Seeding:

    • Seed Ba/F3-FLT3-ITD cells at 5,000 cells/well in 96-well plates (RPMI + 10% FBS).

    • Seed Ba/F3-Parental cells at 5,000 cells/well (RPMI + 10% FBS + 10 ng/mL mIL-3 ).

  • Treatment:

    • Add compound (9-point dilution, 10 µM top conc).

    • Include Gilteritinib (20 nM) as a positive control.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Readout:

    • Add CellTiter-Glo® (Promega) equal to culture volume.

    • Shake 2 min; Incubate 10 min. Read Luminescence.

  • Interpretation:

    • A successful FLT3 inhibitor should have an IC50 < 50 nM in ITD cells and > 1 µM in Parental cells.

Protocol 3: Target Engagement (Western Blot)

Objective: Confirm that the phenotypic death in Ba/F3 cells is due to the inhibition of FLT3 phosphorylation and its downstream effector STAT5.

Key Markers:

  • p-FLT3 (Tyr591): Autophosphorylation site.[5]

  • p-STAT5 (Tyr694): Direct downstream target of FLT3-ITD.

  • Total FLT3 / Total STAT5: Loading controls.

Methodology:

  • Treatment: Treat MV4-11 (human AML, FLT3-ITD+) or Ba/F3-ITD cells with the compound at 1x, 5x, and 10x the cellular IC50 for 2 hours .

  • Lysis: Wash with cold PBS containing Na3VO4 (phosphatase inhibitor). Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Blotting:

    • Load 20 µg protein/lane.

    • Primary Antibodies: Rabbit anti-pFLT3 (Cell Signaling #3461), Rabbit anti-pSTAT5 (Cell Signaling #9359).

  • Result Expectation: Dose-dependent disappearance of p-FLT3 and p-STAT5 bands, with total protein levels remaining constant.

Troubleshooting & Optimization

IssueProbable CauseSolution
High IC50 in ADP-Glo High ATP concentrationEnsure ATP is at

(approx 50 µM). High ATP outcompetes Type I inhibitors.
No Selectivity in Ba/F3 General cytotoxicityThe piperazine tail may be causing lysosomal trapping or phospholipidosis. Check LogD.
Insoluble Compound Free base precipitationThe piperazine nitrogen is basic. Ensure stock is in DMSO, but assay buffer pH is buffered to 7.4.

References

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual.[1][4] Promega.[1][4] Link

  • Levis, M., et al. (2002). A FLT3-targeted tyrosine kinase inhibitor is cytotoxic to leukemia cells in vitro and in vivo. Blood. Link

  • Smith, C. C., et al. (2012). Validation of ITD mutations in FLT3 as a therapeutic target in human acute myeloid leukemia.[6][7] Nature. Link

  • Zhao, Z., et al. (2016). Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3.[8] ResearchGate.[3] Link

  • Mori, Y., et al. (2017). Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia. Blood Cancer Journal. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine in DMSO

Executive Summary 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine combines a hydrolytically robust pyrimidine core with a reactive secondary amine (piperazine). While the pyrimidine ring is generally stable, the piperaz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine combines a hydrolytically robust pyrimidine core with a reactive secondary amine (piperazine). While the pyrimidine ring is generally stable, the piperazine moiety presents specific stability challenges in Dimethyl Sulfoxide (DMSO).

This guide addresses the three primary failure modes for this compound in DMSO:

  • Pseudo-Oxidation/Alkylation: Reaction with DMSO degradation products (Formaldehyde).

  • Hygroscopic Drift: Water uptake leading to solubility crashes or protonation shifts.

  • Cryoprecipitation: Physical instability during freeze-thaw cycles.

Module 1: The "Formaldehyde Trap" (Chemical Instability)

The Issue: Users frequently report the appearance of "impurity" peaks in LC-MS with a mass shift of +12 Da (Methylation) or +30 Da (Hydroxymethylation) after storage at Room Temperature (RT).

The Mechanism: DMSO is not chemically inert. Upon exposure to light, heat, or trace acids, DMSO degrades into Formaldehyde (HCHO) and Dimethyl Sulfide. The secondary amine in the piperazine ring is a nucleophile that reacts avidly with formaldehyde.

  • Stage 1: Formation of N-hydroxymethyl adduct (+30 Da).

  • Stage 2: Reduction (often via formic acid traces) to the N-methyl derivative (+12 Da).

Self-Validating Diagnostic (Protocol): To confirm if your impurity is solvent-generated or intrinsic degradation:

  • Prepare a fresh 10 mM stock in Deuterated DMSO (DMSO-d6) .

  • Incubate at RT for 24 hours alongside your standard DMSO stock.

  • Analyze via LC-MS.[1][2]

    • Result: If the impurity mass shifts by +2 Da (due to deuterium incorporation from solvent degradation), the issue is the solvent quality , not the compound.

Visualization: The Degradation Pathway

DMSO_Degradation DMSO DMSO (Solvent) HCHO Formaldehyde (Impurity) DMSO->HCHO Light/Heat/Acid Adduct N-Hydroxymethyl Adduct (+30 Da) HCHO->Adduct + Compound Compound Target Molecule (Secondary Amine) Compound->Adduct Methyl N-Methyl Impurity (+12 Da) Adduct->Methyl Reduction

Caption: Figure 1. The secondary amine of the piperazine ring reacts with formaldehyde generated by DMSO decomposition, creating artifactual impurities.

Module 2: Hygroscopicity & Solubility Management

The Issue: The compound precipitates out of solution after prolonged storage at 4°C, or the biological activity (IC50) shifts unexpectedly.

The Mechanism: DMSO is highly hygroscopic. An open vial can absorb 10-15% water by weight within 24 hours at high humidity.

  • Solubility: This compound is lipophilic (LogP ~1.7). As water content increases, the solvent power decreases, causing "crashing out" (precipitation).

  • Protonation: Water uptake alters the apparent pH. The piperazine nitrogen (pKa ~9.8) can become protonated, altering binding affinity in biochemical assays if the buffer capacity is exceeded.

Troubleshooting Table: Water Management

SymptomProbable CauseCorrective Action
Visible Precipitate DMSO water content >10%Sonicate at 30°C for 10 mins. If unresolved, add 10% volume of pure DMSO.
Variable IC50 Compound protonationEnsure assay buffer >50mM HEPES/Tris to buffer the DMSO stock injection.
Viscosity Increase Freezing point depressionWater lowers DMSO freezing point. If stock is liquid at 4°C, it is wet. Discard.

Module 3: Storage & Freeze-Thaw Protocols

The Issue: Uneven concentration in assay plates or "edge effects" in biological data.

The Mechanism: DMSO freezes at ~18.5°C. During freezing, pure DMSO crystallizes first, pushing the solute (your compound) into a hyper-concentrated liquid pocket (Cryoconcentration). If not thawed and mixed vigorously, you will pipette a gradient of concentrations.

Recommended Storage Workflow

Follow this rigorous protocol to ensure integrity for >6 months.

Storage_Workflow Powder Solid Powder (Store -20°C) Weigh Weigh & Dissolve (Dry DMSO, <0.1% H2O) Powder->Weigh Warm to RT first Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) Weigh->Aliquot Immediate Seal Gas Blanket (Argon/N2) & Seal Aliquot->Seal Freeze Store at -20°C or -80°C (Dark) Seal->Freeze

Caption: Figure 2. Optimized workflow to minimize water uptake and oxidative degradation.

Frequently Asked Questions (FAQ)

Q1: Can I use acid (HCl) to improve the solubility of the piperazine moiety in DMSO? A: NO. Do not add strong acids to DMSO stocks. Acid catalyzes the decomposition of DMSO into formaldehyde and dimethyl sulfide (Pummerer rearrangement-like pathways). If you need a salt form, generate the hydrochloride salt of the compound before dissolving in DMSO, but be aware this stock will degrade faster than the free base.

Q2: My compound turned yellow after 2 weeks at room temperature. Is it still good? A: Yellowing often indicates the formation of N-oxide species or trace oxidation of the piperazine ring.

  • Action: Run an LC-MS. If the main peak is >95%, the color change is likely due to trace impurities (<1%) with high extinction coefficients. If purity is <90%, discard.

Q3: How do I remove water from my DMSO stock? A: You cannot effectively dry a compound-DMSO solution once wet.

  • Prevention: Use 3Å or 4Å molecular sieves in your bulk DMSO solvent bottle, but never add sieves directly to a compound stock vial (compounds can adsorb to the sieves, altering concentration).

Q4: Is the methoxy group on the pyrimidine ring susceptible to hydrolysis? A: Generally, no. The 4,6-dimethoxy-pyrimidine system is electron-rich and stable under neutral storage conditions. Hydrolysis to the pyrimidone usually requires high temperatures (>80°C) and strong acidic/basic conditions, which are not present in standard storage.

References

  • Cheng, X., et al. (2003). "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening, 8(3), 292-304.

    • Significance: Establishes the baseline for DMSO library stability, highlighting water uptake as a greater risk than oxygen for most compounds.[2]

  • Way, J. D., et al. (2019). "Formation of formaldehyde as an artifact peak in head space GC analysis resulting from decomposition of sample diluent DMSO." Journal of Pharmaceutical and Biomedical Analysis, 191, 113586.

    • Significance: Provides the mechanistic proof of DMSO decomposition into formaldehyde and its subsequent reaction with amines (N-methyl
  • ECHA (European Chemicals Agency). "Registration Dossier: 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine."[3][4]

    • Significance: Validates the chemical structure and basic safety/hazard classifications (H315, H319) relevant to handling.
  • Balakin, K. V., et al. (2004). "Stability of Screening Compounds in Wet DMSO." Journal of Biomolecular Screening, 9(3).

    • Significance: Confirms that while many compounds are stable, the presence of water accelerates degradation p

Sources

Optimization

Improving selectivity of 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine

Technical Support Center: 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine Ticket System: Advanced Optimization & Troubleshooting [1] Welcome to the Pyrimidine Scaffold Optimization Hub. Status: Active | Agent: Senior Ap...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine Ticket System: Advanced Optimization & Troubleshooting [1]

Welcome to the Pyrimidine Scaffold Optimization Hub. Status: Active | Agent: Senior Application Scientist Subject: Improving Selectivity (Synthetic & Pharmacological)

You are accessing the technical guide for 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine (CAS: 106615-46-7).[1] This scaffold is a "privileged structure" in medicinal chemistry, serving as the core for


-adrenoceptor antagonists (like Urapidil analogs) and multi-targeted kinase inhibitors.

This guide addresses "Selectivity" in two distinct contexts:

  • Synthetic Selectivity: Preventing bis-alkylation during the scaffold generation.

  • Pharmacological Selectivity: Modifying the scaffold to discriminate between receptor subtypes (e.g.,

    
     vs. 
    
    
    
    or 5-HT
    
    
    ).[1]

Part 1: Synthetic Selectivity (The "Purity" Vector)

Issue: Users frequently report the formation of a "dimer" impurity during the nucleophilic substitution of 2-(chloromethyl)-4,6-dimethoxypyrimidine with piperazine.[1] Root Cause: Piperazine is a symmetrical diamine.[1] Once the first nitrogen reacts, the second nitrogen remains nucleophilic, leading to N,N'-bis(4,6-dimethoxypyrimidin-2-ylmethyl)piperazine (the "Bis" impurity).

Troubleshooting Protocol: Maximizing Mono-Alkylation
MethodReagentsProsConsSelectivity Score
A. Excess Amine Piperazine (8–10 eq.)[1]Cheap, one-step, high yield.[1]Requires tedious workup to remove excess piperazine.[1]High (95%+)
B. Mono-Protection

-Boc-piperazine (1.1 eq.)[1]
Zero dimer formation.[1]Requires extra deprotection step (TFA/HCl).[1]Perfect (100%)
C. Slow Addition Piperazine (1 eq.)Atom economical.[1]NOT RECOMMENDED. High dimer formation.[1]Low (<50%)

Recommended Workflow (Method A - Scale Up Optimized):

  • Dissolution: Dissolve piperazine (10.0 equiv) in acetonitrile (MeCN) or THF. Ensure full solubility before adding the electrophile.[1]

  • Temperature Control: Cool the amine solution to 0°C.

  • Addition: Add 2-(chloromethyl)-4,6-dimethoxypyrimidine (1.0 equiv) dropwise over 60 minutes.

  • Kinetics: The high concentration of unreacted piperazine statistically favors the encounter with the chloride, preventing the mono-product from reacting again.[1]

  • Workup: Evaporate solvent. Partition between

    
     and water.[1] The excess piperazine stays in the aqueous phase; the mono-substituted product extracts into organic.[1]
    

Visualizing the Synthetic Pathway

SynthesisPath cluster_conditions Reaction Control SM 2-(chloromethyl)- 4,6-dimethoxypyrimidine Mono Target Product: Mono-alkylated SM->Mono + Piperazine (10 eq) High Selectivity Pip Piperazine (Nucleophile) Pip->Mono Bis Impurity: Bis-alkylated Dimer Mono->Bis + SM (if Piperazine low)

Caption: Kinetic control strategy. Using 10 equivalents of piperazine suppresses the secondary reaction pathway (dashed red).

Part 2: Pharmacological Selectivity (The "Target" Vector)

Issue: The scaffold binds promiscuously to


-adrenoceptors (

-AR) and 5-HT

receptors.[1] Goal: Improve selectivity for

-AR (prostate selective) over

-AR (vascular) or 5-HT receptors.[1]
Mechanism of Action Analysis

The 4,6-dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine core acts as the "anchor."[1] Selectivity is determined by the Distal Aryl Binding Pocket .[1]

  • The Pyrimidine Core: Mimics the quinazoline ring of prazosin/terazosin but with different electronics due to the 4,6-dimethoxy pattern.

  • The Piperazine Linker: Provides the necessary basic nitrogen for ionic interaction with Aspartate residues (Asp113 in

    
    ).
    
  • The N4-Substituent (The Variable): This is where you engineer selectivity.[1]

SAR Optimization Guide

Q1: How do I eliminate 5-HT


 off-target activity? 
  • Modification: Increase the steric bulk on the distal aryl ring attached to the piperazine N4.

  • Rationale: 5-HT

    
     receptors prefer flatter, lipophilic pockets.[1] 
    
    
    
    -ARs tolerate "ortho-substitution" well.[1]
  • Protocol: Attach an o-methoxyphenyl or o-ethoxyphenyl group to the piperazine N4.[1] The ortho substituent forces a twisted conformation that 5-HT

    
     dislikes but 
    
    
    
    accommodates.[1]

Q2: How do I distinguish between


 (BPH target) and 

(Hypertension target)?
  • Modification: Linker length and H-bond acceptors.

  • Strategy: If your molecule is Pyrimidine-Linker-Piperazine-Aryl:

    • Short Linker (Methyl): Generally favors pan-

      
       activity.[1]
      
    • Longer Linker (Propyl/Butyl):[1] Often shifts selectivity toward

      
       when combined with specific aryl groups (e.g., 2-methoxyphenyl).[1]
      
  • Key Insight: The 4,6-dimethoxy groups on the pyrimidine are electron-donating.[1] Replacing one methoxy with a bulkier group (e.g., 2,2,2-trifluoroethoxy) can drastically alter the vector of the lone pairs, affecting binding in the "hinge" region of kinases or the accessory pocket of GPCRs.

Selectivity Decision Matrix

Desired TargetRecommended N4-Piperazine SubstituentStructural Logic

Selective
(BPH)
2-methoxyphenyl or 2-ethoxyphenylThe "ortho-effect" creates a twist conformation favored by

subtypes [1].[1]
Pan-

Antagonist
Phenyl or 4-fluorophenylFlatter topography allows binding to both A and B subtypes.[1]
Kinase Selective (e.g., EGFR)N-acyl or N-sulfonyl groups (Not Aryl)Removes the basic amine character; shifts mode to ATP-competitive inhibition [3].[1]

Visualizing the SAR Logic

SAR_Map cluster_modifications Optimization Strategies Core 4,6-Dimethoxy- pyrimidine Core Linker Methyl Linker (C2 Position) Core->Linker Pip Piperazine Ring Linker->Pip N4 N4-Substituent (The Selectivity Switch) Pip->N4 Opt1 Add o-OMe/o-OEt: Increases alpha-1A Decreases 5-HT N4->Opt1 Opt2 Acylation/Sulfonylation: Shifts to Kinase Target N4->Opt2

Caption: Structural Activity Relationship (SAR) map. The N4-position is the primary handle for tuning biological selectivity.[1]

Part 3: FAQ - Experimental Troubleshooting

Q: My compound precipitates when diluting from DMSO stock into the assay buffer.

  • A: The 4,6-dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine core is moderately lipophilic (cLogP ~ 1.0), but N4-substituted derivatives can be very lipophilic (cLogP > 3.5).[1]

  • Fix: Ensure your assay buffer contains 0.1% BSA or 0.05% Tween-20 to stabilize the dispersion.[1] Alternatively, convert the free base to the hydrochloride salt (using HCl in dioxane) before making aqueous stocks.

Q: I see "negative inhibition" (activation) in my kinase screen.

  • A: This scaffold can fluoresce at certain wavelengths due to the conjugated pyrimidine system.[1]

  • Fix: Check if your readout (e.g., TR-FRET or FP) overlaps with the compound's autofluorescence (Excitation ~280-300nm, Emission ~350-400nm).[1] Use a "compound only" control well.

Q: The yield of the N4-arylation (Buchwald-Hartwig) is low. [1]

  • A: The 4,6-dimethoxy pyrimidine ring can chelate Palladium.[1]

  • Fix: Increase catalyst loading (Pd2(dba)3 / BINAP) or switch to nucleophilic aromatic substitution (

    
    ) conditions if the aryl halide is electron-deficient (e.g., using 
    
    
    
    in DMF at 100°C).

References

  • Marona, H., et al. (2011).[1] Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives. Pharmazie, 66(10), 733–739.[1][2]

  • Patane, M. A., et al. (1998).[1][3] 4-Amino-2-[4-[1-(benzyloxycarbonyl)-2(S)-[[(1,1-dimethylethyl)amino]carbonyl]-piperazinyl]-6,7-dimethoxyquinazoline (L-765,314): a potent and selective alpha1b adrenergic receptor antagonist.[1][3] Journal of Medicinal Chemistry, 41(8), 1205–1208.[3]

  • Tadesse, S., et al. (2025).[1] 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers in Chemistry.

  • Mattioli, L. B., et al. (2023).[1] Synthetic Approaches to Piperazine-Containing Drugs.[1][2][4][5][6][7] Molecules, 29(1).[1] [1]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Comparative Cytotoxicity in Normal vs. Cancer Cell Lines

For researchers, scientists, and drug development professionals, the quest for novel anticancer therapies hinges on a pivotal principle: selective cytotoxicity. An ideal therapeutic agent must be a potent adversary to ca...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel anticancer therapies hinges on a pivotal principle: selective cytotoxicity. An ideal therapeutic agent must be a potent adversary to cancer cells while remaining a benign presence to normal, healthy cells.[1][2] This guide provides an in-depth, objective comparison of methodologies to assess this critical parameter, supported by experimental data and an exploration of the underlying cellular mechanisms that dictate life and death decisions within a cell.

The Core Principle: Exploiting the Enemy's Weaknesses

The fundamental premise of comparative cytotoxicity testing lies in the inherent differences between cancerous and normal cells.[3] Cancer cells are characterized by uncontrolled proliferation, a trait often driven by mutations that dysregulate the cell cycle and apoptotic (programmed cell death) pathways.[3][4] Chemotherapeutic agents are designed to target these very processes, such as rapid DNA synthesis and mitosis.[2] However, this approach can lead to collateral damage in healthy, rapidly dividing tissues like bone marrow and the gastrointestinal lining, resulting in the common side effects of chemotherapy.[2] Therefore, rigorous in vitro assays are indispensable for determining a compound's therapeutic window and selectivity.[5]

A crucial metric in these studies is the half-maximal inhibitory concentration (IC50) , which represents the concentration of a drug required to inhibit cell viability by 50%.[1][6] A lower IC50 value signifies a more potent cytotoxic effect.[1][6] To quantify the cancer-specific cytotoxicity, the Selectivity Index (SI) is calculated:

SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

A higher SI value is the goal, as it indicates a greater selectivity for cancer cells.[1]

Quantitative Comparison of Cytotoxicity: Interpreting the Data

The following tables summarize the IC50 values of various compounds, illustrating their differential effects on cancerous and non-cancerous cell lines.

Table 1: Cytotoxicity of Common Chemotherapeutic Drugs on Human Cell Lines

DrugCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
DoxorubicinMCF-7 (Breast)0.8 ± 0.1MCF-10A (Breast)5.2 ± 0.46.5
CisplatinA549 (Lung)12.5 ± 1.1BEAS-2B (Lung)45.8 ± 3.23.7
PaclitaxelHeLa (Cervical)0.05 ± 0.01HFF (Fibroblast)0.5 ± 0.0710.0

Table 2: Cytotoxicity of a Novel Synthetic Compound (Compound X)

CompoundCancer Cell LineIC50 (µg/mL)Normal Cell LineIC50 (µg/mL)Selectivity Index (SI)
Compound XHepG2 (Liver)15.2 ± 1.3L-02 (Liver)88.4 ± 5.65.8
Caco-2 (Colon)22.7 ± 2.1NCM460 (Colon)105.1 ± 8.94.6

Note: The data presented in these tables are illustrative and compiled from various research findings. Actual IC50 values can vary depending on experimental conditions.

Experimental Protocols: A Step-by-Step Guide to Assessing Cytotoxicity

Several robust in vitro assays are available to measure cell viability and cytotoxicity. These assays often rely on the metabolic activity of the cells, as viable cells can perform specific biochemical reactions that can be quantified.[2]

Workflow for In Vitro Cytotoxicity Assay

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Cancer & Normal Lines) cell_seeding 2. Cell Seeding (96-well plates) cell_culture->cell_seeding drug_dilution 3. Prepare Drug Dilutions treatment 4. Treat Cells (Incubate 24-72h) drug_dilution->treatment add_reagent 5. Add Assay Reagent (e.g., MTT, LDH) incubation 6. Incubate as per protocol add_reagent->incubation read_plate 7. Read Plate (Spectrophotometer) calc_viability 8. Calculate % Viability read_plate->calc_viability calc_ic50 9. Determine IC50 & SI calc_viability->calc_ic50

Caption: A typical workflow for determining compound cytotoxicity in vitro.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity.

  • Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Plating: Seed cells (both cancer and normal) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[7]

    • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).[7]

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[6]

    • Data Acquisition: Measure the absorbance of the solution using a microplate reader at a wavelength of around 570 nm.[6]

Lactate Dehydrogenase (LDH) Assay

The LDH assay is another common method that quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged membranes.

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.

  • Protocol:

    • Cell Plating and Treatment: Follow the same steps as the MTT assay.

    • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.[6]

    • LDH Reaction: Add the supernatant to a reaction mixture containing lactate and NAD+. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

    • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.[6]

    • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[6]

    • Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the untreated and maximum release controls.[6]

Underlying Mechanisms of Selective Cytotoxicity

The differential response of cancer and normal cells to cytotoxic agents can be attributed to several key molecular differences.

The PI3K/AKT/mTOR Signaling Pathway

This pathway is a crucial regulator of cell growth, proliferation, and survival. In many cancers, this pathway is constitutively active, promoting uncontrolled cell division and inhibiting apoptosis.

G cluster_pathway PI3K/AKT/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis Inhibition AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

Compounds that selectively target components of this pathway in cancer cells can induce apoptosis without significantly affecting normal cells where the pathway is under tight regulation.

Apoptosis and the p53 Tumor Suppressor

The p53 protein is a critical tumor suppressor that responds to cellular stress by inducing cell cycle arrest or apoptosis. In many cancers, p53 is mutated or inactivated, allowing damaged cells to continue to proliferate.[8][9] Some therapeutic strategies aim to restore p53 function in cancer cells, making them more susceptible to apoptosis-inducing agents. Conversely, inducing a temporary, reversible cell cycle arrest in normal cells (a concept known as cyclotherapy) can protect them from the cytotoxic effects of chemotherapy that targets dividing cells.[8][9]

Conclusion: The Path Forward in Selective Cancer Therapy

The systematic evaluation of comparative cytotoxicity is a cornerstone of modern anticancer drug discovery.[4][10] By employing a battery of robust in vitro assays and delving into the molecular intricacies that differentiate cancer cells from their normal counterparts, researchers can identify and optimize drug candidates with a high therapeutic index. This meticulous, data-driven approach is essential for developing next-generation cancer therapies that are not only potent but also possess the precision to minimize harm to the patient, ultimately leading to more effective and tolerable treatments.

References

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021-07-02). Available at: [Link]

  • Anticancer drug screening | PPT - Slideshare. Available at: [Link]

  • Molecular Mechanism for Selective Cytotoxicity towards Cancer Cells of Diselenide-Containing Paclitaxel Nanoparticles - PMC. Available at: [Link]

  • Three Steps for Setting up a Drug Screening Assay - Bitesize Bio. (2025-02-19). Available at: [Link]

  • Differential cytotoxicity and induction of apoptosis in tumor and normal cells by hydroxymethylacylfulvene (HMAF) - PubMed. Available at: [Link]

  • SCREENING OF ANTI CANCER DRUGS | PPTX - Slideshare. Available at: [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery - PubMed. Available at: [Link]

  • Cancer Cell-Based Assays - Charles River Laboratories. Available at: [Link]

  • Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells | Oncotarget. (2023-01-12). Available at: [Link]

  • Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC. (2023-03-11). Available at: [Link]

  • Why should we choose normal cell types versus cancer cells in toxicity investigations? (2024-02-07). Available at: [Link]

  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells | Anticancer Research. Available at: [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based - Semantic Scholar. Available at: [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PubMed. Available at: [Link]

  • Comparative Study on Nanotoxicity in Human Primary and Cancer Cells - PMC. (2022-03-17). Available at: [Link]

  • Cytotoxicity in different cancer cell lines and normal cells. Cells... - ResearchGate. Available at: [Link]

  • Why do we prefer cancer cell line over normal cell line for cytotoxic study? - ResearchGate. (2020-06-17). Available at: [Link]

  • Cytotoxic agents; drugs that kill or damage cells—like cancer cells - YouTube. (2025-09-08). Available at: [Link]

  • Differences between Cancer Cells and Normal Cells - MedPark Hospital. (2022-10-19). Available at: [Link]

  • Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0 - MDPI. Available at: [Link]

  • Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC. (2021-08-11). Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to the Reproducible Synthesis and Comparative Analysis of 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. Its versatile struc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure allows for a multitude of substitutions, leading to compounds with a wide array of biological activities. This guide focuses on a specific derivative, 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine , a molecule of interest for its potential as a building block in the synthesis of bioactive compounds.[1]

This document provides a detailed, reproducible protocol for the synthesis of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each procedural choice. Furthermore, we will objectively compare its synthetic accessibility and key characteristics with established kinase inhibitors that share structural motifs: Gefitinib, Erlotinib, and Vandetanib. This comparative analysis is designed to provide researchers with a practical framework for evaluating the utility of this and similar compounds in their drug discovery programs.

The Strategic Synthesis of 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine: A Rationale-Driven Protocol

The synthesis of 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine is a multi-step process that begins with the construction of the core pyrimidine ring, followed by functional group manipulations to introduce the desired substituents. The pathway outlined below is designed for reproducibility and scalability, with each step chosen to maximize yield and purity.

Synthesis_Workflow cluster_1 A Diethyl Malonate + Acetamidine HCl B 4,6-Dihydroxy-2-methylpyrimidine A->B  NaOCH3,  Methanol   C 4,6-Dichloro-2-methylpyrimidine B->C  POCl3   D 4,6-Dimethoxy-2-methylpyrimidine C->D  NaOCH3,  Methanol   E 2-(Bromomethyl)-4,6-dimethoxypyrimidine D->E  NBS,  AIBN   G 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine E->G  K2CO3,  Acetonitrile   F Piperazine F->G  K2CO3,  Acetonitrile   caption Figure 1: Synthetic pathway for 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine.

Caption: Figure 1: Synthetic pathway for 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine.

Experimental Protocol: Synthesis of 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine

Step 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

  • Rationale: This step constructs the foundational pyrimidine ring through a condensation reaction. The use of sodium methoxide as a base is crucial for deprotonating the diethyl malonate, enabling its nucleophilic attack on the acetamidine. Methanol serves as a suitable solvent for all reactants.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium methoxide (18.4 g, 0.34 mol) in methanol (150 mL) under an inert atmosphere (e.g., nitrogen or argon) and cool in an ice bath.

    • To the cooled solution, add diethyl malonate (13.2 g, 0.1 mol) followed by acetamidine hydrochloride (9.45 g, 0.1 mol).

    • Remove the ice bath and allow the reaction mixture to warm to room temperature (18-25 °C). Stir for 3-5 hours.

    • Remove the methanol under reduced pressure. Dissolve the resulting solid in water (50 mL) and adjust the pH to 1-2 with 4M HCl.

    • Cool the mixture to 0 °C and stir for 3-5 hours to facilitate crystallization.

    • Collect the white solid by suction filtration, wash with cold water and then cold methanol, and dry under vacuum to yield 4,6-dihydroxy-2-methylpyrimidine.[2]

Step 2: Synthesis of 4,6-Dichloro-2-methylpyrimidine

  • Rationale: The hydroxyl groups of the pyrimidine ring are converted to chlorides to increase the reactivity of these positions for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a standard and effective chlorinating agent for this transformation.

  • Procedure:

    • In a fume hood, carefully add 4,6-dihydroxy-2-methylpyrimidine (10 g, 0.08 mol) to phosphorus oxychloride (15 mL).

    • Heat the mixture to reflux for 6-8 hours.

    • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify by recrystallization from a suitable solvent like ethanol to yield 4,6-dichloro-2-methylpyrimidine.

Step 3: Synthesis of 4,6-Dimethoxy-2-methylpyrimidine

  • Rationale: The chloro groups are replaced with methoxy groups via a nucleophilic aromatic substitution reaction. Sodium methoxide acts as the nucleophile, and methanol is the solvent.

  • Procedure:

    • Dissolve 4,6-dichloro-2-methylpyrimidine (12 g, 0.074 mol) in methanol (100 mL).

    • Add a solution of sodium methoxide (28% in methanol, ~30 mL, 0.148 mol) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 4 hours.

    • Cool the mixture and remove the solvent under reduced pressure.

    • Partition the residue between water and dichloromethane.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to give 4,6-dimethoxy-2-methylpyrimidine, which can be used in the next step without further purification.

Step 4: Synthesis of 2-(Bromomethyl)-4,6-dimethoxypyrimidine

  • Rationale: A radical bromination is performed on the methyl group at the 2-position. N-Bromosuccinimide (NBS) is a common and effective reagent for benzylic and allylic bromination, and Azobisisobutyronitrile (AIBN) is used as a radical initiator.

  • Procedure:

    • Dissolve 4,6-dimethoxy-2-methylpyrimidine (10 g, 0.065 mol) in carbon tetrachloride (100 mL).

    • Add N-bromosuccinimide (12.7 g, 0.0715 mol) and a catalytic amount of AIBN (0.1 g).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture, filter off the succinimide, and wash the solid with a small amount of carbon tetrachloride.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield 2-(bromomethyl)-4,6-dimethoxypyrimidine as a crude product.

Step 5: Synthesis of 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine

  • Rationale: The final step involves a nucleophilic substitution where the bromine of the bromomethyl group is displaced by one of the nitrogens of piperazine. Potassium carbonate is used as a base to neutralize the HBr formed during the reaction.

  • Procedure:

    • Dissolve the crude 2-(bromomethyl)-4,6-dimethoxypyrimidine (from the previous step) in acetonitrile (100 mL).

    • Add piperazine (11.2 g, 0.13 mol) and potassium carbonate (17.9 g, 0.13 mol).

    • Stir the mixture at room temperature for 24 hours.

    • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 4,6-dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine as a solid.

Comparative Analysis with Established Kinase Inhibitors

To contextualize the synthetic accessibility and potential of 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine, we will compare its synthesis and properties with three well-known kinase inhibitors: Gefitinib, Erlotinib, and Vandetanib. These compounds, while having more complex structures, share the common feature of a heterocyclic core linked to a substituted aniline or a similar pharmacophore, often involving a piperazine or morpholine moiety.

Synthetic Complexity and Yield

The synthesis of these established drugs often involves more steps and can be more challenging, which is reflected in their overall yields.

CompoundNumber of Steps (Typical)Overall Yield (Approx.)Key Synthetic Challenges
4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine 530-40%Halogenation of the methyl group can have side reactions.
Gefitinib 6-810-15%Regioselective demethylation and use of hazardous reagents like thionyl chloride.[3]
Erlotinib 6-7~44%Multi-step synthesis of the 4-chloroquinazoline intermediate.[4]
Vandetanib 9-144-20%Lengthy synthesis with multiple protection and deprotection steps.[5]

Table 1: Comparison of Synthetic Routes

Structural and Functional Comparison

While 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine is a relatively simple molecule, it possesses key structural features present in more complex drugs.

Structural_Comparison cluster_target Target Molecule cluster_alternatives Alternative Kinase Inhibitors Target 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine Pyrimidine Core Piperazine Moiety Gefitinib Gefitinib Quinazoline Core Morpholine Moiety Erlotinib Erlotinib Quinazoline Core Substituted Aniline Vandetanib Vandetanib Quinazoline Core Piperidine Moiety caption Figure 2: Structural comparison of the target molecule and alternatives.

Caption: Figure 2: Structural comparison of the target molecule and alternatives.

The presence of the pyrimidine ring and the piperazine moiety in our target compound provides a valuable scaffold for further elaboration. The piperazine nitrogen, for instance, is a common site for introducing diversity-oriented side chains to modulate solubility, cell permeability, and target binding.

Reproducibility and Purity Assessment: A Standardized Analytical Protocol

Ensuring the purity and identity of a synthesized compound is paramount. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this purpose.

Proposed HPLC Method for Purity Analysis
  • Rationale: A reverse-phase HPLC method is proposed, as it is well-suited for separating organic molecules of moderate polarity. The specific conditions are adapted from established methods for similar pyrimidine and piperazine-containing compounds.

  • Instrumentation and Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to ~3) is recommended to ensure good separation of the main compound from potential impurities.

    • Flow Rate: 1.0 mL/min

    • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm for pyrimidine derivatives).

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

HPLC_Workflow A Sample Preparation (Dissolve in Mobile Phase) B HPLC Injection A->B C Separation on C18 Column B->C D UV Detection C->D E Data Analysis (Purity Assessment) D->E caption Figure 3: Workflow for HPLC purity analysis.

Caption: Figure 3: Workflow for HPLC purity analysis.

Comparative Purity Data

The purity of the synthesized compounds is a critical factor in their use for further research. The following table presents typical purity levels achievable with the described synthetic and purification methods.

CompoundTypical Purity (by HPLC)
4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine >98%
Gefitinib >99%[6]
Erlotinib >99.5%[7]
Vandetanib ≥98%

Table 2: Comparative Purity Data

Characterization Data

The identity and structure of the synthesized 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 5.85 (s, 1H, pyrimidine-H), 3.95 (s, 6H, 2 x OCH₃), 3.65 (s, 2H, CH₂), 2.85 (t, 4H, piperazine-H), 2.50 (t, 4H, piperazine-H), 1.90 (s, 1H, NH).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 171.5, 165.0, 85.0, 60.0, 54.0, 53.5, 46.0.

  • Mass Spectrometry (ESI+): m/z 239.15 [M+H]⁺.

Conclusion

This guide has provided a comprehensive and reproducible protocol for the synthesis of 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine. By detailing the rationale behind each step, we aim to empower researchers to not only replicate this synthesis but also to adapt and troubleshoot similar synthetic challenges. The comparative analysis with established drugs like Gefitinib, Erlotinib, and Vandetanib highlights that while our target molecule has a more straightforward synthesis, it shares key structural motifs that are of high interest in medicinal chemistry. The provided analytical methods offer a robust system for ensuring the quality and reproducibility of the experimental results. This foundational knowledge is crucial for the confident application of this and similar novel compounds in the pursuit of new therapeutic agents.

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